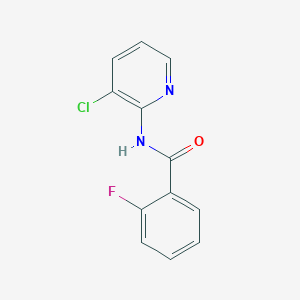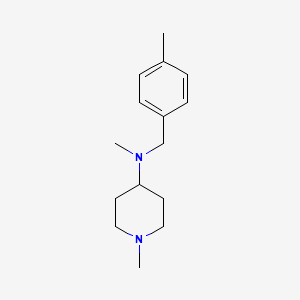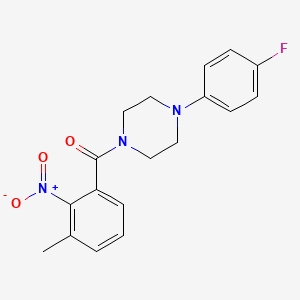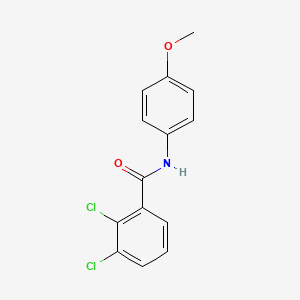
N-(3-chloro-2-pyridinyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-pyridinyl)-2-fluorobenzamide, commonly known as CPO or 2-Fluoro-N-(3-chloro-2-pyridinyl)benzamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. In
Scientific Research Applications
CPO has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer therapy. N-(3-chloro-2-pyridinyl)-2-fluorobenzamide inhibitors such as CPO have been shown to be effective in the treatment of cancer, particularly in combination with other chemotherapeutic agents. CPO has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
CPO works by inhibiting the activity of the enzyme N-(3-chloro-2-pyridinyl)-2-fluorobenzamide, which plays a critical role in DNA repair mechanisms. When DNA is damaged, this compound is activated and helps to repair the damage. However, in cancer cells, this compound is overactivated, which leads to increased DNA repair and cell survival. By inhibiting this compound, CPO can prevent the repair of damaged DNA, leading to cell death.
Biochemical and Physiological Effects:
CPO has been shown to have a number of biochemical and physiological effects. In cancer cells, CPO can induce DNA damage and cell death. In addition, CPO has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. CPO has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPO is its high potency as a N-(3-chloro-2-pyridinyl)-2-fluorobenzamide inhibitor. This makes it a useful tool for studying the role of this compound in DNA repair mechanisms and for investigating the potential therapeutic applications of this compound inhibitors. However, one limitation of CPO is its relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are a number of future directions for research on CPO. One area of research is the development of more potent and selective N-(3-chloro-2-pyridinyl)-2-fluorobenzamide inhibitors. Another area of research is the investigation of the potential therapeutic applications of this compound inhibitors in combination with other chemotherapeutic agents. In addition, there is growing interest in the use of this compound inhibitors in the treatment of neurodegenerative diseases. Further research is needed to investigate the potential of CPO and other this compound inhibitors in this area.
Synthesis Methods
The synthesis of CPO involves the reaction of 2-fluorobenzoyl chloride with 3-chloro-2-pyridinecarboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure CPO.
Properties
IUPAC Name |
N-(3-chloropyridin-2-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-9-5-3-7-15-11(9)16-12(17)8-4-1-2-6-10(8)14/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKWQXPTQBBXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)

![7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)

![4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)
![2-{3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5700193.png)
![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide](/img/structure/B5700196.png)


![1-[2-(3-methylphenoxy)ethyl]piperidine](/img/structure/B5700229.png)
